molecular formula C17H16O5 B12587742 Propyl 2-[(phenoxycarbonyl)oxy]benzoate CAS No. 444653-63-8

Propyl 2-[(phenoxycarbonyl)oxy]benzoate

Cat. No.: B12587742
CAS No.: 444653-63-8
M. Wt: 300.30 g/mol
InChI Key: KRBQEBBGAUTUBG-UHFFFAOYSA-N
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Description

Propyl 2-[(phenoxycarbonyl)oxy]benzoate is an ester compound derived from benzoic acid. Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water. This particular ester is characterized by its aromatic structure, which includes a benzoate group and a phenoxycarbonyl group. Esters like this one are known for their pleasant odors and are often used in fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[(phenoxycarbonyl)oxy]benzoate typically involves the esterification of benzoic acid with propanol in the presence of a catalyst. The reaction can be represented as follows:

Benzoic acid+PropanolPropyl 2-[(phenoxycarbonyl)oxy]benzoate+Water\text{Benzoic acid} + \text{Propanol} \rightarrow \text{this compound} + \text{Water} Benzoic acid+Propanol→Propyl 2-[(phenoxycarbonyl)oxy]benzoate+Water

Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester product. The use of immobilized enzymes, such as lipases, has also been explored for the synthesis of esters in a more environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[(phenoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to benzoic acid and propanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohol, acid or base catalyst.

    Reduction: Lithium aluminum hydride, dry ether.

Major Products Formed

    Hydrolysis: Benzoic acid and propanol.

    Transesterification: Different esters and alcohols.

    Reduction: Alcohols corresponding to the ester groups.

Scientific Research Applications

Propyl 2-[(phenoxycarbonyl)oxy]benzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological molecules. As an ester, it can be hydrolyzed by esterases in the body to release benzoic acid and propanol. These metabolites can then participate in various biochemical pathways. The ester linkage is crucial for its stability and reactivity, allowing it to act as a prodrug or a precursor in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid and methanol, commonly used in fragrances and flavorings.

    Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and flavorings.

    Butyl benzoate: An ester of benzoic acid and butanol, used as a plasticizer and in fragrances.

Uniqueness

Propyl 2-[(phenoxycarbonyl)oxy]benzoate is unique due to its specific ester linkage and the presence of the phenoxycarbonyl groupThe phenoxycarbonyl group also contributes to its aromatic characteristics, making it valuable in the fragrance industry .

Properties

CAS No.

444653-63-8

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

propyl 2-phenoxycarbonyloxybenzoate

InChI

InChI=1S/C17H16O5/c1-2-12-20-16(18)14-10-6-7-11-15(14)22-17(19)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

KRBQEBBGAUTUBG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2

Origin of Product

United States

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